9-乙基-9H-咔唑-3,6-二甲醛

概述

描述

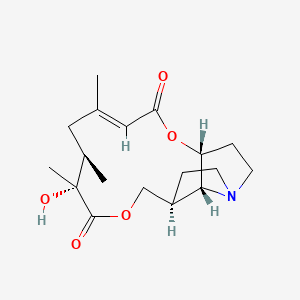

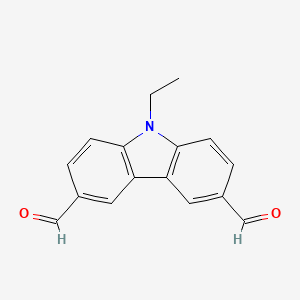

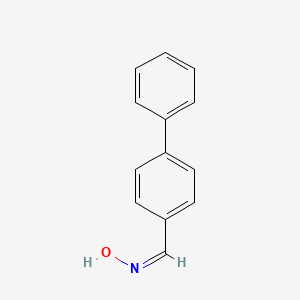

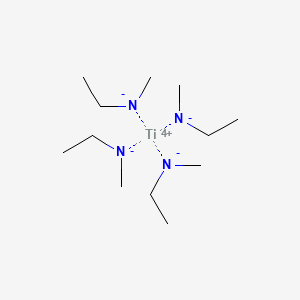

9-ethyl-9H-carbazole-3,6-dicarbaldehyde is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 9-ethyl-9H-carbazole-3,6-dicarbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-ethyl-9H-carbazole-3,6-dicarbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

以下是对“9-乙基-9H-咔唑-3,6-二甲醛”的科学研究应用进行的全面分析,重点介绍独特的应用:

光折变聚合物复合材料

9-乙基咔唑可用作客体-主体聚合物中的增塑剂,以产生高效的光折变聚合物复合材料。 该应用利用了该化合物增强聚合物光学性能的能力 .

热物理性质数据

该化合物因其热物理性质而得到评估,这些性质在各种科学应用中至关重要,特别是在材料科学中,温度和热性质起着关键作用 .

生物活性

咔唑衍生物表现出多种生物活性,如抗 HIV、抗菌、抗炎、抗疟疾、胰脂肪酶抑制、抗腹泻、抗病毒、抗癌、驱蚊和杀锥虫 .

晶体学研究

咔唑衍生物的晶体结构可以针对材料科学和制药领域中的各种应用进行研究。 该化合物的晶体可以安装在玻璃纤维上进行数据收集 .

抗氧化性能

涉及 9-乙基咔唑-3,6-二甲醛和硫代氨基脲的席夫碱缩合的合成反应产生了具有潜在抗氧化性能的新化合物 .

抗肿瘤活性

咔唑衍生物 9-乙基-9H-咔唑-3-甲醛 (ECCA) 已被评估其对黑色素瘤细胞的抗肿瘤活性,表现出选择性强烈的抑制活性 .

合成新化合物

3,6 位的高反应性允许从 9H-咔唑合成聚(3,6-咔唑)及其衍生物。 这对创造具有所需性能的新材料至关重要 .

作用机制

Target of Action

The primary targets of 9-ethyl-9H-carbazole-3,6-dicarbaldehyde (ECCA) are Acetylcholinesterase (Ach) and Butyrylcholinesterase (BCh) enzymes . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that sends signals in the nervous system. Inhibition of these enzymes can lead to an increase in the concentration of acetylcholine, affecting nerve signal transmission .

Mode of Action

ECCA interacts with its targets (Ach and BCh enzymes) by inhibiting their activity . The presence of an ethyl substituent in ECCA contributes to this inhibitory effect . This interaction results in changes in the concentration of acetylcholine, thereby affecting nerve signal transmission .

Biochemical Pathways

ECCA affects the cholinergic pathway, which involves the transmission of nerve signals using acetylcholine as a neurotransmitter . By inhibiting Ach and BCh enzymes, ECCA increases the concentration of acetylcholine, leading to enhanced nerve signal transmission .

Result of Action

The inhibition of Ach and BCh enzymes by ECCA leads to an increase in acetylcholine concentration, which enhances nerve signal transmission . This can have various effects depending on the specific context within the body. For example, in the context of melanoma cells, ECCA has been found to induce apoptosis and senescence through the activation of the p53 pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ECCA. For instance, temperature can affect the stability of ECCA, as it can decompose under heat . Moreover, the compound’s efficacy can be influenced by the concentration of the compound, with higher concentrations leading to increased enzyme inhibition .

生化分析

Biochemical Properties

9-Ethyl-9H-carbazole-3,6-dicarbaldehyde has been found to interact with enzymes such as Acetylcholinesterase (Ach) and Butyrylcholinesterase (BCh) in anti-cholinesterase activity assays . The presence of the ethyl substituent has been observed to cause the lowest inhibition, while the free NH2 group increased the inhibition up to 80% at the 100 μM concentration .

Cellular Effects

9-Ethyl-9H-carbazole-3,6-dicarbaldehyde has shown a selectively strong inhibitory activity against the growth of BRAF-mutated and BRAF-wild-type melanoma cells . It inhibits melanoma cell growth by increasing cell apoptosis, which is associated with the upregulation of caspase activities .

Molecular Mechanism

The molecular mechanism of action of 9-Ethyl-9H-carbazole-3,6-dicarbaldehyde involves the reactivation of the p53 pathway in human melanoma cells . It enhances the phosphorylation of p53 at Ser15 in melanoma cells harboring wild-type p53 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-Ethyl-9H-carbazole-3,6-dicarbaldehyde on melanoma cells were observed over time . The compound suppressed melanoma growth by enhancing cell apoptosis and reducing cell proliferation .

属性

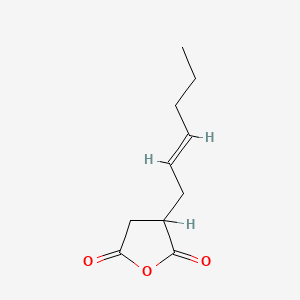

IUPAC Name |

9-ethylcarbazole-3,6-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-2-17-15-5-3-11(9-18)7-13(15)14-8-12(10-19)4-6-16(14)17/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYGLHDPWGWFQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C=O)C3=C1C=CC(=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395432 | |

| Record name | 9-ethyl-9H-carbazole-3,6-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70207-46-4 | |

| Record name | 9-ethyl-9H-carbazole-3,6-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(E,2S,3R)-3-hydroxy-1-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]dodecanamide](/img/structure/B1599034.png)

![1,1'-Biphenyl, 4,4'-bis[2-(2,5-dimethylphenyl)ethenyl]-](/img/structure/B1599038.png)